4-Chloro-2-(oxetan-3-YL)pyrimidine
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Overview
Description
4-Chloro-2-(oxetan-3-yl)pyrimidine is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position and an oxetane ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidine with oxetane derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Ring-Opening Reactions: Acidic or basic catalysts are used to facilitate the ring-opening of the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while ring-opening reactions can produce linear or branched compounds depending on the reaction pathway.
Scientific Research Applications
4-Chloro-2-(oxetan-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(oxetan-3-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine and oxetane groups can form covalent or non-covalent bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(oxetan-3-yl)pyrimidine: Similar structure but with different substitution pattern.
4-Chloro-2-(oxetan-3-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-Chloro-2-(oxetan-3-yl)pyrimidine is unique due to the combination of the pyrimidine and oxetane rings, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-2-(oxetan-3-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-1-2-9-7(10-6)5-3-11-4-5/h1-2,5H,3-4H2 |
InChI Key |
DVLPFNPMSCLJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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